molecular formula C9H5ClN2O2 B1598043 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride CAS No. 98591-60-7

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride

Cat. No. B1598043
CAS RN: 98591-60-7
M. Wt: 208.6 g/mol
InChI Key: BNBPFMDHCGJSSB-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride is a compound that contains the 1,3,4-oxadiazole ring . This ring structure is found in many new compounds that have shown various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves a one-pot synthesis-arylation strategy. This process uses carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .


Molecular Structure Analysis

The structure of the newly synthesized target compounds has been revealed using different analytical approaches such as FT-IR, LCMS, and NMR (proton and carbon) .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are currently limited to proteomics-mediated protein pathways and differentially expressed gene analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride can be analyzed using various techniques such as FT-IR, LCMS, and NMR .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Oxadiazoles: 1,3,4-Oxadiazoles, including those derived from 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride, have been synthesized using various methods. These methods include cyclodehydrating agents and microwave irradiation, which have been employed to produce high yields of these compounds under relatively mild conditions (Hu Yao-dong, 2013); (Zhang Ai-qing, 2013).

Chemical Reactions and Properties

  • Condensing Agent for Various Syntheses

    A study found that 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] is effective for the synthesis of amides, esters, thiol esters, ureas, carbonates, polyamides, and polyureas under mild conditions (Y. Saegusa et al., 1989).

  • Reactivity with Electrophiles

    2-Aryl-5-trimethylsilyl-1,3,4-oxadiazoles show reactivity towards various electrophiles, resulting in the formation of various substituted oxadiazoles. This indicates the potential of 5-phenyl-1,3,4-oxadiazole derivatives as synthons in organic synthesis (E. V. Zarudnitskii et al., 2008).

  • Radioiodination Synthon

    2-(4-Hydroxyphenyl)-1,3,4-oxadiazole derivatives, similar to 5-phenyl-1,3,4-oxadiazole, have been used as prosthetic moieties for indirect radioiodination of carbonyl compounds, indicating potential use in radiochemical synthesis (N. Heindel et al., 1985).

Biomedical Applications

  • Antimicrobial and Hemolytic Activities: Derivatives of 1,3,4-oxadiazole have shown significant antimicrobial activities against various microbial species. This points to the potential biomedical applications of 5-phenyl-1,3,4-oxadiazole derivatives in drug development (Samreen Gul et al., 2017).

Material Science and Sensor Development

  • Fluorescent Chemosensors

    Novel polymers containing phenol-substituted oxadiazole moieties, similar to 5-phenyl-1,3,4-oxadiazole, have been developed as sensitive and selective sensory materials for detecting various ions like fluoride. This suggests the use of 5-phenyl-1,3,4-oxadiazole derivatives in the development of advanced sensory materials (Gang Zhou et al., 2005).

  • Light-Emitting Diodes (LEDs)

    Compounds with 1,3,4-oxadiazole structures have been used in organic light-emitting diodes (OLEDs), demonstrating their utility in the development of advanced electronic materials. This could be extended to derivatives of 5-phenyl-1,3,4-oxadiazole (Matthew W. Cooper et al., 2022).

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activities . Therefore, the future direction in this field could be the synthesis of new medicinal substances to which microorganisms are sensitive .

properties

IUPAC Name

5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBPFMDHCGJSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381487
Record name 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride

CAS RN

98591-60-7
Record name 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Polyák, G Varga, B Szilágyi, L Juhász… - Bioorganic & medicinal …, 2013 - Elsevier
All possible isomers of N-β-d-glucopyranosyl aryl-substituted oxadiazolecarboxamides were synthesised. O-Peracetylated N-cyanocarbonyl-β-d-glucopyranosylamine was transformed …
Number of citations: 28 www.sciencedirect.com

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